3-(3-Cyclopropylphenyl)azetidine Hydrochloride
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Overview
Description
3-(3-Cyclopropylphenyl)azetidine Hydrochloride is a chemical compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyclopropylphenyl)azetidine Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-cyclopropylphenylamine with suitable reagents to form the azetidine ring . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of azetidines, including this compound, often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are common to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyclopropylphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the azetidine ring is opened or modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions include azetidine derivatives, amines, and substituted azetidines, which can be further utilized in various chemical syntheses .
Scientific Research Applications
3-(3-Cyclopropylphenyl)azetidine Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Cyclopropylphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound’s ring strain and unique reactivity enable it to bind to enzymes and receptors, altering their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Uniqueness
3-(3-Cyclopropylphenyl)azetidine Hydrochloride stands out due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it a versatile compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C12H16ClN |
---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
3-(3-cyclopropylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-10(9-4-5-9)6-11(3-1)12-7-13-8-12;/h1-3,6,9,12-13H,4-5,7-8H2;1H |
InChI Key |
YFYADUSMXNSFBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)C3CNC3.Cl |
Origin of Product |
United States |
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